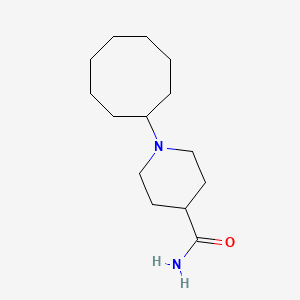
N-(4-methoxybenzyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride
Overview
Description
N-(4-methoxybenzyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride, also known as 4-MBC, is a chemical compound that belongs to the family of amphetamines. It is a research chemical that is commonly used in scientific studies to investigate its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation. This compound may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to certain organs. In addition, this compound can increase the release of glucose from the liver, leading to hyperglycemia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride in lab experiments is that it is a well-characterized compound that has been extensively studied. It is also relatively easy to synthesize and purify. However, one limitation is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride. One area of interest is its potential as a treatment for depression and anxiety. Another area of research is its potential as a tool compound for studying the effects of amphetamines on the brain. Finally, there is interest in developing new analogs of this compound that may have improved therapeutic properties.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride has been widely studied for its potential therapeutic effects, particularly in the treatment of depression, anxiety, and ADHD. It has also been investigated for its anti-inflammatory and analgesic properties. In addition, this compound has been used as a tool compound in neuroscience research to study the effects of amphetamines on the brain.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15(4-5-16-6-10-18(21-2)11-7-16)20-14-17-8-12-19(22-3)13-9-17;/h6-13,15,20H,4-5,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPHSNQMRBPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B3854099.png)

![(2-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3854125.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3854132.png)

![1-[3-(cyclooctylamino)propyl]-2-pyrrolidinone](/img/structure/B3854144.png)

![ethyl 4-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)-1-piperidinecarboxylate](/img/structure/B3854158.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B3854166.png)
![4-(4-bromophenyl)-1-[4-(methylthio)benzyl]-4-piperidinol](/img/structure/B3854181.png)

![1-benzyl-N-[1-(2-phenylethyl)-4-piperidinyl]-4-piperidinamine](/img/structure/B3854192.png)
![ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3854194.png)